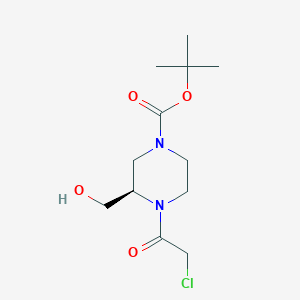
1-Fluoro-5-(2,3,4-trichlorophenyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-5-(2,3,4-trichlorophenyl)naphthalene is a chemical compound with the molecular formula C16H8Cl3F and a molecular weight of 325.59 g/mol . It is characterized by the presence of a naphthalene ring substituted with a fluoro group and a trichlorophenyl group. This compound is primarily used in laboratory research and the manufacture of various substances .
Métodos De Preparación
The synthesis of 1-Fluoro-5-(2,3,4-trichlorophenyl)naphthalene typically involves the reaction of 1-fluoronaphthalene with 2,3,4-trichlorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Fluoro-5-(2,3,4-trichlorophenyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trichlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
1-Fluoro-5-(2,3,4-trichlorophenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of fluorinated aromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: It is used in the manufacture of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-5-(2,3,4-trichlorophenyl)naphthalene involves its interaction with specific molecular targets. The fluoro and trichlorophenyl groups can interact with enzymes, receptors, or other proteins, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-Fluoro-5-(2,3,4-trichlorophenyl)naphthalene can be compared with other similar compounds, such as:
1-Fluoro-5-(3,4,5-trichlorophenyl)naphthalene: Similar structure but different substitution pattern on the phenyl ring.
1-Fluoro-5-(2,4,5-trichlorophenyl)naphthalene: Another isomer with a different substitution pattern.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the different positions of the substituents on the phenyl ring.
Propiedades
Fórmula molecular |
C16H8Cl3F |
|---|---|
Peso molecular |
325.6 g/mol |
Nombre IUPAC |
1-fluoro-5-(2,3,4-trichlorophenyl)naphthalene |
InChI |
InChI=1S/C16H8Cl3F/c17-13-8-7-12(15(18)16(13)19)10-3-1-5-11-9(10)4-2-6-14(11)20/h1-8H |
Clave InChI |
DQMDUSXJCYSPTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC=C2F)C(=C1)C3=C(C(=C(C=C3)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


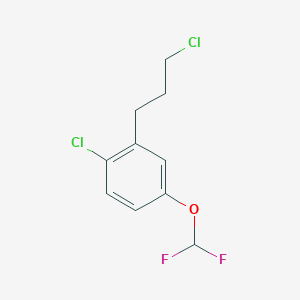
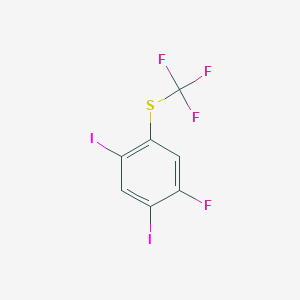
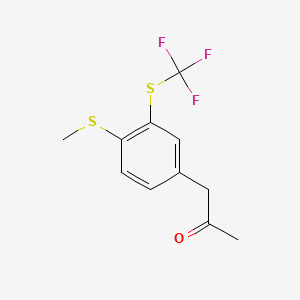
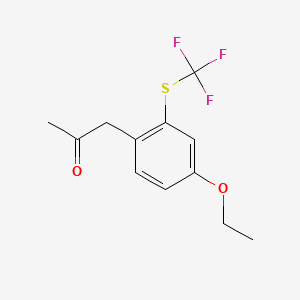

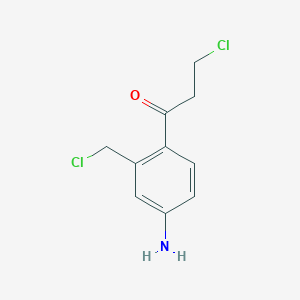

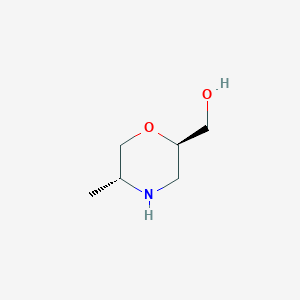

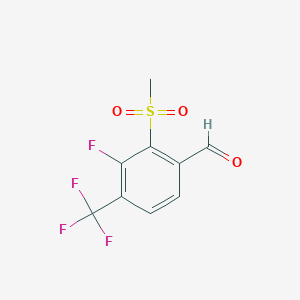

![(4aR,6S,7R,8R,8aS)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14041933.png)
![(7aS)-2-ethyl-5,5,7a-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B14041956.png)
